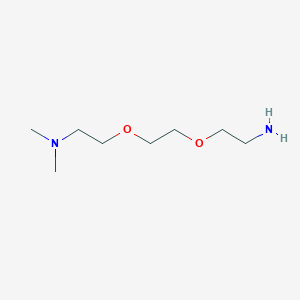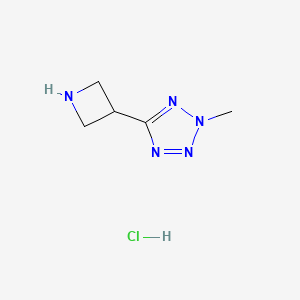![molecular formula C10H8N2O B11914964 3,8-Dihydroindeno[1,2-d]imidazol-2(1H)-one CAS No. 910442-26-1](/img/structure/B11914964.png)
3,8-Dihydroindeno[1,2-d]imidazol-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Dihydroindeno[1,2-d]imidazol-2(1H)-one is a heterocyclic compound that features an imidazole ring fused with an indene structure. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dihydroindeno[1,2-d]imidazol-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of indanone derivatives with diamines, followed by cyclization in the presence of a dehydrating agent such as polyphosphoric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the imidazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3,8-Dihydroindeno[1,2-d]imidazol-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
3,8-Dihydroindeno[1,2-d]imidazol-2(1H)-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: It is explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 3,8-Dihydroindeno[1,2-d]imidazol-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to alter signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
- 2,3-Dihydro-1H-imidazole
- 4,5-Diaryl-1H-imidazol-2-yl
- 1H-benzo[d]imidazol-2-yl
Comparison: Compared to similar compounds, 3,8-Dihydroindeno[1,2-d]imidazol-2(1H)-one exhibits unique structural features that enhance its binding affinity and specificity towards biological targets. Its fused indene-imidazole structure provides a rigid framework that can interact more effectively with enzymes and receptors, making it a promising candidate for drug development and material science applications.
Properties
CAS No. |
910442-26-1 |
|---|---|
Molecular Formula |
C10H8N2O |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
3,4-dihydro-1H-indeno[1,2-d]imidazol-2-one |
InChI |
InChI=1S/C10H8N2O/c13-10-11-8-5-6-3-1-2-4-7(6)9(8)12-10/h1-4H,5H2,(H2,11,12,13) |
InChI Key |
AZPSZGVUOVYXSO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1NC(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Propyl-1-oxa-4-azaspiro[4.4]nonane](/img/structure/B11914914.png)

![1,3-Dioxolo[4,5-c]quinoline](/img/structure/B11914921.png)

![2h-Imidazo[4,5-d]thiazolo[4,5-b]pyridine](/img/structure/B11914931.png)


![1,2,3,4-Tetrahydrocyclopenta[b]indol-5-amine](/img/structure/B11914953.png)
![7-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B11914963.png)
![4H-Cyclopenta[b]quinoline](/img/structure/B11914971.png)
